Methyl 2-bromo-3-cyano-4-fluorophenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-4-fluorophenylacetate (MBCFPA) is a fluorinated organic compound that is used in scientific research and has potential applications in the medical field. It is a versatile compound commonly used in organic synthesis and has a wide range of applications in research.
Scientific Research Applications
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of novel molecules, such as fluorinated analogs of natural products and pharmaceuticals. It has also been used in the synthesis of enzyme inhibitors, fluorescent probes, and other biologically active compounds. Additionally, Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been used in the synthesis of peptides, nucleotides, and other macromolecules.
Mechanism of Action
Methyl 2-bromo-3-cyano-4-fluorophenylacetate acts as a nucleophile in organic synthesis reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. It can also react with other nucleophiles, such as amines and alcohols, to form new molecules. Additionally, it can react with other fluorinated compounds, such as fluorinated alcohols, to form new molecules.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been studied for its potential physiological and biochemical effects. In animal studies, Methyl 2-bromo-3-cyano-4-fluorophenylacetate has been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have anti-angiogenic and anti-tumor properties. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 2-bromo-3-cyano-4-fluorophenylacetate.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and can decompose over time. Additionally, it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
Future Directions
Methyl 2-bromo-3-cyano-4-fluorophenylacetate has potential future applications in the medical field. It has been studied for its potential anti-inflammatory, antioxidant, and anti-angiogenic properties. Additionally, it could be used in the synthesis of novel molecules and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of Methyl 2-bromo-3-cyano-4-fluorophenylacetate, as well as its potential toxicity and safety profile.
properties
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-6-2-3-8(12)7(5-13)10(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHUNMIORBKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-4-fluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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